molecular formula C13H19N3O3 B2634347 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxyacetamide CAS No. 2034266-63-0

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxyacetamide

Cat. No.: B2634347
CAS No.: 2034266-63-0
M. Wt: 265.313
InChI Key: AFIJDZAROOEDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxyacetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group and a pyridazinone core, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxyacetamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyridazinone core, followed by the introduction of the cyclopropyl group and the ethoxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using batch or continuous flow processes. The choice of equipment, reaction conditions, and purification methods would be critical to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction being performed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential as a drug candidate for treating various diseases.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxyacetamide would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxyacetamide might include other pyridazinone derivatives or compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds. Comparative studies would be necessary to highlight these differences and understand the advantages of this compound over others.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-19-9-12(17)14-7-8-16-13(18)6-5-11(15-16)10-3-4-10/h5-6,10H,2-4,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIJDZAROOEDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C(=O)C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.